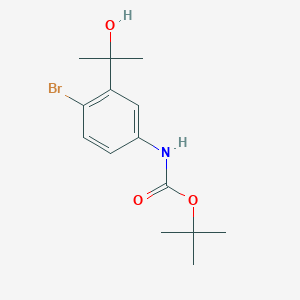

Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a brominated phenyl ring with a hydroxypropan-2-yl substituent

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate typically involves the reaction of 4-bromo-3-(2-hydroxypropan-2-yl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

4-bromo-3-(2-hydroxypropan-2-yl)aniline+tert-butyl chloroformateEt3Ntert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

化学反应分析

Types of Reactions

Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol.

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of various substituted phenyl carbamates.

Oxidation: Formation of ketones.

Reduction: Formation of alkanes.

科学研究应用

Medicinal Chemistry Applications

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of tert-butyl carbamate exhibit significant anti-inflammatory properties. A study synthesized various substituted benzamido phenylcarbamate derivatives, including those similar to tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate. These compounds were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that several derivatives showed promising inhibition percentages ranging from 39% to 54% compared to the standard drug indomethacin, suggesting potential therapeutic applications in treating inflammatory conditions .

Case Study: Structure-Activity Relationship Analysis

A detailed structure-activity relationship analysis was conducted on a series of phenylcarbamate derivatives. The study revealed that modifications on the phenyl ring significantly influenced anti-inflammatory activity. Compounds with electron-withdrawing groups exhibited enhanced efficacy, indicating that the bromine substitution in this compound may play a crucial role in its biological activity .

Material Science Applications

2. Polymer Chemistry

This compound can serve as a monomer or additive in polymer synthesis. Its unique structure allows for functionalization that can enhance the properties of polymers, such as thermal stability and mechanical strength. The introduction of bromine in the compound can facilitate cross-linking reactions, which are essential for creating robust polymer networks.

Case Study: Synthesis of Functional Polymers

A research study explored the use of this compound as a precursor for synthesizing functionalized polymers. The resulting materials exhibited improved thermal properties and resistance to degradation under various environmental conditions, making them suitable for applications in coatings and adhesives .

Data Summary

The following table summarizes key findings related to the applications of this compound:

作用机制

The mechanism of action for tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate would depend on its specific application. In general, the compound can act as a protecting group for amines in organic synthesis, preventing unwanted reactions at the amine site. The hydroxypropan-2-yl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

相似化合物的比较

Similar Compounds

Tert-butyl (3-hydroxypropyl)carbamate: Similar structure but with a different substitution pattern on the phenyl ring.

Tert-butyl (3-bromo-4-oxocyclohexyl)carbamate: Another brominated carbamate with different ring structure.

生物活性

Tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate, with the CAS number 2352871-45-3, is a compound that has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

- Molecular Formula : C14H20BrNO3

- Molecular Weight : 330.22 g/mol

- Purity : >98%

This compound exhibits several biological activities primarily through interactions with cellular pathways and molecular targets. The compound's mechanism of action can be summarized as follows:

- Enzyme Interaction : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways. This inhibition can lead to changes in cellular metabolism and signaling pathways.

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors, potentially leading to upregulation or downregulation of target genes.

- Cellular Effects : The compound affects cellular functions, including cell proliferation and apoptosis, depending on the concentration and exposure time.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer.

Neuroprotective Effects

In vitro studies have demonstrated that this compound may offer neuroprotective effects against oxidative stress-induced damage in neuronal cells. For instance, it has been observed to reduce cell death in astrocytes exposed to harmful stimuli, suggesting its potential for therapeutic applications in conditions like Alzheimer's disease .

Study 1: Neuroprotective Efficacy

A study published in Neuroscience Letters explored the neuroprotective effects of this compound on astrocytes under oxidative stress conditions. The results indicated that the compound significantly reduced markers of cell death and inflammation, supporting its potential use in neurodegenerative disease therapies .

Study 2: Enzyme Inhibition Profile

Another research article investigated the enzyme inhibition profile of this compound. It was found to inhibit specific kinases involved in cell signaling pathways, which could be beneficial in treating diseases characterized by dysregulated signaling .

Applications in Research

The unique properties of this compound make it a valuable tool in various research areas:

- Pharmaceutical Development : Its potential as a neuroprotective agent positions it as a candidate for drug development aimed at treating neurodegenerative diseases.

- Biochemical Research : The compound's ability to modulate enzyme activity makes it useful for studying biochemical pathways and cellular processes.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Activity |

|---|---|---|

| This compound | 2352871-45-3 | Neuroprotective, Antioxidant |

| Tert-butyl (4-hydroxyphenyl)carbamate | 394378 | Antioxidant |

| Tert-butyl carbamate | 4248-19-5 | General biochemical applications |

属性

IUPAC Name |

tert-butyl N-[4-bromo-3-(2-hydroxypropan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO3/c1-13(2,3)19-12(17)16-9-6-7-11(15)10(8-9)14(4,5)18/h6-8,18H,1-5H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSAGDMAZKFPCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。